molecular formula C14H10N4 B1584635 2,3-Bis(2-pyridyl)pyrazine CAS No. 25005-96-3

2,3-Bis(2-pyridyl)pyrazine

Cat. No.: B1584635
CAS No.: 25005-96-3
M. Wt: 234.26 g/mol
InChI Key: WTZDTUCKEBDJIM-UHFFFAOYSA-N
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Description

2,3-Bis(2-pyridyl)pyrazine, also known as dpp, is a chemical compound with the empirical formula C14H10N4 . It has been employed as a building block for supermolecular molecules . It has been used in the preparation of luminescent complexes Ru(bpy)2(dpp)2+ and (bpy)2Ru-(dpp)Ru(bpp)24+ . It has also been used in the preparation of binary and ternary systems with V(IV)O and Cu(II) ions .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . For instance, it has been reported that in both the solid state and in solution, 2,3,5,6-tetrakis(2′-pyridyl)pyrazine (tpp) reacts with iodine to form charge-transfer complexes .


Chemical Reactions Analysis

This compound participates in various chemical reactions . For example, it has been reported that it reacts with iodine to form charge-transfer complexes . It has also been used in the preparation of luminescent complexes and binary and ternary systems .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 234.26 . It has a melting point of 168-170 °C (lit.) . The predicted boiling point is 361.6±37.0 °C and the predicted density is 1.214±0.06 g/cm3 .

Scientific Research Applications

Electrochemistry and Spectroelectrochemistry

  • 2,3-Bis(2-pyridyl)pyrazine (2,3-dpp) has been utilized as a bridging ligand in ruthenium (II) and osmium (II) polypyridyl redox and luminescent active dendrimers. These ligands have been explored through theoretical calculations, providing insights into their molecular conformations and spectra in both neutral and radical anion species. This understanding assists in correlating with experimental electrochemical and spectroelectrochemical data (Marcaccio et al., 2007; Marcaccio et al., 2002).

Structural Characterization and Thermal Studies

  • The chloro compounds of cobalt, nickel, and copper with 2,3-dpp have been synthesized, and their thermal behavior has been studied. These studies include thermogravimetry and differential thermal analysis, revealing intermediate compounds before the formation of metal oxides. Electrical measurements indicate ohmic behavior at room temperature and suggest the coordinated metal ion does not significantly affect the conduction process (Allan & Paton, 1993).

Analytical Reagent Applications

  • This compound has shown potential as a chromogenic reagent, particularly for iron(II) and copper(I). Its ability to form highly colored metal chelates extractable into immiscible solvents enhances its utility in the determination of traces of these metals (Stephen, 1969).

Coordination Chemistry

  • The ligand has been used in the preparation of various metal complexes, particularly with cobalt(II), nickel(II), and copper(II). Investigations into the magnetic and spectral properties of these complexes have provided insights into their potential structures, demonstrating the versatility of 2,3-dpp in coordination chemistry (Tong & Brewer, 1974).

Luminescent Polymetallic Dendrimers

  • 2,3-dpp has been integral in the development of metal-based light-harvesting dendrimers, contributing to unidirectional energy transfer and enhanced light absorption. This application is particularly relevant in the study of ultra-fast processes in these compounds (Campagna et al., 2002).

Synthesis of Mixed Ligand Complexes

  • The use of 2,3-dpp in synthesizing mixed ligand complexes highlights its role in forming versatile coordination compounds. These studies emphasize the ligand's contribution to the properties of the resulting complexes (Akasheh et al., 1988).

Electrochromic Materials

  • In recent studies, derivatives of 2,3-dpp have been used in creating electrochromic materials. These materials exhibit significant changes in transmittance in the near-IR region, indicating potential applications in NIR electrochromic devices (Zhao et al., 2014).

Safety and Hazards

2,3-Bis(2-pyridyl)pyrazine is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is incompatible with strong acids and strong oxidizing agents . The safety precautions include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and using personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves .

Biochemical Analysis

Biochemical Properties

2,3-Bis(2-pyridyl)pyrazine has been identified as a new organocatalyst, which has been utilized for the direct cross-coupling reactions of an aryl halide with unactivated arenes/heteroarenes via C(sp2)-H bond activation . This indicates that this compound can interact with various enzymes and proteins involved in these biochemical reactions .

Cellular Effects

It has been found that complexes containing this compound have high cytotoxicity activity on human breast cancer cell line MCF-7 . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the in-situ formation of an aryl radical anion intermediate and progresses via a single electron transfer (SET) mechanism . This indicates that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the substitution reactivity of complexes containing this compound increases due to an increase in the π-conjugation on the bridging chelate which facilitates π-back bonding . This suggests that the effects of this compound may change over time in laboratory settings.

Dosage Effects in Animal Models

In vivo toxicological assessments on zebrafish embryos revealed that all the Ru−Pt complexes containing this compound have poor embryo acute toxic effects over 96 hours post-fertilization .

Metabolic Pathways

It has been used in the preparation of binary and ternary systems with V(IV)O and Cu(II) ions , suggesting that it may interact with enzymes or cofactors involved in these metabolic pathways.

Transport and Distribution

The coordination of Ru at one end of each of the complexes containing this compound enhances water solubility , suggesting that it may be transported and distributed within cells and tissues.

Subcellular Localization

Its involvement in the preparation of luminescent complexes suggests that it may be localized in specific compartments or organelles where these complexes exert their effects.

Properties

IUPAC Name

2,3-dipyridin-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-3-7-15-11(5-1)13-14(18-10-9-17-13)12-6-2-4-8-16-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZDTUCKEBDJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN=C2C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352116
Record name 2,3-di(2-pyridyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25005-96-3
Record name 2,3-Di-2-pyridinylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25005-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-di(2-pyridyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Bis(2-pyridyl)pyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2,3-Bis(2-pyridyl)pyrazine (dpp) has the molecular formula C14H10N4 and a molecular weight of 234.26 g/mol.

A: Researchers frequently utilize techniques like 1H NMR, IR, UV-Vis absorption, and emission spectroscopy to characterize dpp and its metal complexes. [, , , , , , , , , ]

A: While dpp itself exhibits limited solubility in water, its metal complexes often demonstrate good stability in aqueous solutions. [, ]

A: The stability of dpp complexes can be influenced by the metal ion involved. For example, dinuclear [Ru([n]aneS4)] complexes bridged by dpp show varying stability of the Ru(II) oxidation state depending on the thiacrown ligand used. []

A: While dpp typically coordinates in a bidentate fashion, in complexes with technetium(V) and rhenium(V), DPQ uniquely forms a seven-membered chelate ring through bidentate coordination using its two pyridinic nitrogen atoms, leaving the quinoxaline nitrogens uncoordinated. []

A: Dpp-containing metal complexes have shown promise as photocatalysts for water reduction to produce hydrogen. Notably, Ru(II),Rh(III),Ru(II) trimetallic complexes bridged by dpp exhibit high turnover numbers and photostability in this application. [, ]

A: Studies have demonstrated that electron-withdrawing substituents on the terminal ligand of a 3 complex can increase the rate of chloride loss upon reduction, which in turn facilitates catalytic water reduction. []

A: Researchers have employed computational methods like Sparkle RM1 and PM7 to optimize the structures of dpp-containing lanthanide complexes and calculate spectroscopic parameters like Judd-Ofelt intensity parameters. [] Additionally, DFT calculations have been employed to study V(IV)O and Cu(II) complexes with dpp and other pyridine-based ligands. []

A: Substitutions on the dpp ligand can significantly alter the electrochemical and photophysical properties of its metal complexes. For instance, incorporating electron-withdrawing groups can shift reduction potentials and influence excited-state lifetimes. []

A: Yes, incorporating polyelectrolytes like poly(4-styrenesulfonate) (PSS) into aqueous solutions containing dpp-bridged Ru,Rh photocatalysts has been shown to significantly enhance their stability and efficiency for hydrogen production, even under aerobic conditions. []

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